Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate
Brand Name: Vulcanchem
CAS No.: 118308-94-4
VCID: VC20865075
InChI: InChI=1S/C19H18N2O3/c1-23-21-19(22)12-14-5-4-7-17(11-14)24-13-16-10-9-15-6-2-3-8-18(15)20-16/h2-11H,12-13H2,1H3,(H,21,22)
SMILES: CONC(=O)CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate

CAS No.: 118308-94-4

Cat. No.: VC20865075

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate - 118308-94-4

Specification

CAS No. 118308-94-4
Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name N-methoxy-2-[3-(quinolin-2-ylmethoxy)phenyl]acetamide
Standard InChI InChI=1S/C19H18N2O3/c1-23-21-19(22)12-14-5-4-7-17(11-14)24-13-16-10-9-15-6-2-3-8-18(15)20-16/h2-11H,12-13H2,1H3,(H,21,22)
Standard InChI Key JDTTUYIDOKHDHR-UHFFFAOYSA-N
SMILES CONC(=O)CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2
Canonical SMILES CONC(=O)CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2

Introduction

Synthesis

The synthesis of this compound likely involves:

  • Formation of the quinoline core through established methods like the Skraup synthesis or Friedländer synthesis.

  • Functionalization of the quinoline with a methoxybenzeneacetohydroxamate group via nucleophilic substitution or esterification reactions.

Detailed synthetic routes would require experimental data, which is unavailable in the provided content.

Potential Applications

Based on its structure:

  • Biological Activity: Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antimalarial activities. The inclusion of a hydroxamate group suggests potential as a metalloprotease inhibitor or chelating agent.

  • Coordination Chemistry: Hydroxamates are effective ligands for metal ions, making this compound relevant in catalysis or as a probe in bioinorganic chemistry.

  • Material Science: Quinoline-based compounds are sometimes used in optoelectronics due to their photophysical properties.

Research Insights

A detailed study would require:

  • Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry to confirm structural features.

  • Crystallography: X-ray diffraction to determine molecular geometry and intermolecular interactions.

  • Biological Assays: Testing for cytotoxicity or enzyme inhibition to evaluate therapeutic potential.

Data Table Template

If experimental data were available, it could be summarized as follows:

PropertyValue/ObservationMethodology
Molecular FormulaC₁₈H₁₆N₂O₃Calculated
Molecular Weight~308 g/molTheoretical
Melting PointTBDDSC
Key Functional GroupsQuinoline, HydroxamateSpectroscopy (IR/NMR)
Biological ActivityTBDCytotoxicity assays

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